molecular formula C7H10O2 B124383 Allyl methacrylate CAS No. 96-05-9

Allyl methacrylate

Cat. No.: B124383
CAS No.: 96-05-9
M. Wt: 126.15 g/mol
InChI Key: FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Description

Allyl methacrylate: is an ester of methacrylic acid and allyl alcohol. It is a versatile monomer used in the synthesis of various polymers due to its dual allylic and methacrylic functionalities. The compound has a molecular formula of C(7)H({10})O(_2) and a molecular weight of 126.15 g/mol . It is known for its high reactivity and is used in a wide range of industrial applications .

Mechanism of Action

Target of Action

Allyl methacrylate (AMA) primarily targets polymer chains . It serves as a crucial monomer in the synthesis of high-performance plastics and resins . The compound is pivotal in enhancing the mechanical and thermal attributes of these materials .

Mode of Action

AMA interacts with its targets through a process known as chemoselective, living/controlled polymerizations . This process involves the use of phosphonium ylide/organoaluminum based Lewis pairs (LPs) . The conjugated ester vinyl groups of the monomers react in the polymerizations, leaving the nonconjugated acryloxy groups intact . These pendant acryloxy groups attached to the main chain enable further post-functionalization .

Biochemical Pathways

The primary biochemical pathway affected by AMA is the polymerization of acrylates and methacrylates . This process involves the synthesis of polymers from bio-renewable sources with a specific focus on lignocellulose . The resulting materials exhibit promising properties .

Result of Action

The action of AMA results in the reinforcement of polymer chains, notably enhancing material strength and reliability . It also facilitates an improvement in the heat-resistant property of the resin . The compound is mainly utilized as a cross-linking agent to increase the hardness of the base material .

Action Environment

AMA is sensitive to environmental factors such as sunlight and heat, which can cause it to polymerize . It is recommended to use AMA only outdoors or in a well-ventilated area . Furthermore, AMA is classified as a hazardous material and is fairly inflammable . Therefore, safety measures should be taken into account when handling this compound.

Biochemical Analysis

Biochemical Properties

Allyl methacrylate plays a significant role in biochemical reactions due to its reactive double bonds. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterases, which hydrolyze this compound into methacrylic acid and allyl alcohol . This hydrolysis is crucial for its metabolism and subsequent biochemical effects. Additionally, this compound can participate in radical polymerization reactions, forming cross-linked polymer networks that are used in biomedical applications .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses . This modulation can lead to changes in the expression of genes involved in inflammatory responses. Furthermore, this compound can induce oxidative stress in cells, affecting cellular metabolism and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as carboxylesterases, leading to the accumulation of its metabolites . Additionally, this compound can undergo radical polymerization, forming covalent bonds with other molecules and altering their function . This polymerization can affect the structural integrity of cellular components and influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and heat . Over time, the degradation products of this compound can accumulate and exert different effects on cellular function. Long-term exposure to this compound has been associated with chronic toxicity and damage to specific organs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild irritation and inflammation . At higher doses, it can cause significant toxicity, including respiratory distress, liver damage, and central nervous system depression . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is metabolized primarily through hydrolysis by carboxylesterases, resulting in the formation of methacrylic acid and allyl alcohol . These metabolites are further processed through standard physiological pathways, with methacrylic acid being exhaled as carbon dioxide and allyl alcohol undergoing oxidation . The rapid metabolism of this compound limits its bioaccumulation potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with specific transporters . Its hydrophobic nature allows it to easily cross cell membranes and accumulate in lipid-rich environments. The distribution of this compound can be influenced by its binding to plasma proteins and other biomolecules .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can be found in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals can also direct this compound to specific organelles, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Processes: Industrially, this compound is produced using catalytic processes that involve the reaction of allyl alcohol with methacrylic acid esters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

prop-2-enyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3
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InChI Key

FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCC=C
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Molecular Formula

C7H10O2
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Related CAS

25189-05-3
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID2021816
Record name Allyl methacrylate
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Molecular Weight

126.15 g/mol
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Physical Description

Liquid, Clear colorless liquid with a pungent odor; [ACGIH], Colorless liquid.
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester
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Boiling Point

150 °C, 302 °F
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Flash Point

33.9 °C
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Density

0.9335 g/cu cm at 20 °C, 0.9335
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Vapor Pressure

5.77 [mmHg], 5.77 mm Hg at 25 °C, 5.77 mmHg
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Color/Form

Colorless liquid

CAS No.

96-05-9
Record name Allyl methacrylate
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Synthesis routes and methods I

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of MTS (5.5 x 10-3 g) in dry THF (10.0 ml) was added (D2.1) (3.0 g), AM (0.11 ml) and TBAF (2 μl of 1M THF solution). The mixture warmed up and was stirred overnight at room temperature. 50 ppm Irganox 1010 antioxidant was added to the very viscous clear solution, which was cast into a polyester tray in a stream of nitrogen. The last traces of THF were removed by heating in a vacuum oven at 60° for 4 hours.
Name
Quantity
2 μL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
polyester
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reactant
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Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added in the amount of 3 wt.-% (based on to the entire mixture) to the mixture containing 90 wt.-% N-vinylpyrrolidone and 10 wt.-% dodecyl methacrylate. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 76 wt.-% water at G=0.048 MPa. The soluble extractable portion was 2%.
Quantity
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reactant
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polypropylene
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Synthesis routes and methods IV

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added to the mixture containing 80 wt.-% N-vinylpyrrolidone and 20 wt.-% tert-butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 67 wt.-% water at G=0.529 MPa.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Allyl methacrylate
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Customer
Q & A

ANone: Allyl methacrylate has the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol.

ANone: this compound can be characterized by several spectroscopic techniques.

  • Infrared (IR) spectroscopy: [, , , , , ] IR spectroscopy reveals characteristic absorption bands for the acryloyl and allyl double bonds, helping distinguish between reacted and unreacted groups in polymers. [, , ] This technique has been crucial in understanding the polymerization mechanism and confirming the presence of pendant allyl groups in synthesized polymers. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , , , , , , ] Both 1H and 13C NMR spectroscopy provide detailed structural information about this compound polymers, including tacticity, monomer sequence, and the presence of unreacted allyl groups. [, , , ] This technique helps determine the degree of polymerization, copolymer composition, and analyze the stereochemical structure of polymers. [, ]
  • Mass spectrometry: [, ] Mass spectrometry, particularly Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS), is valuable for analyzing the surface chemical structure and chain length distribution of this compound copolymers. [] This technique has provided insights into the surface reorganization of these copolymers between hydrated and dehydrated states.

ANone: this compound exhibits complex behavior under different conditions due to the different reactivities of its two double bonds.

  • Polymerization: [, , , , , , , , , , ] this compound can undergo both radical and anionic polymerization, with the methacryloyl group being significantly more reactive than the allyl group. [, , , , ] This difference in reactivity leads to the formation of polymers with pendant allyl groups, which can then participate in further reactions like crosslinking. [, , , ]
  • Thermal stability: [, ] The thermal stability of this compound copolymers can be enhanced by incorporating comonomers like maleimide or aromatic polyimide. [, ] These modifications can lead to materials with improved heat resistance for various applications.
  • UV curing: [, ] this compound readily undergoes UV curing, making it suitable for applications like coatings, adhesives, and dental resins. [, ] Its ability to crosslink under UV irradiation allows for rapid curing and the formation of durable materials.
  • Crosslinking agent: [, , ] The pendant allyl groups in poly(this compound) can act as crosslinking sites, leading to the formation of network structures. [, , , , ] This crosslinking ability makes it a useful additive in various applications, including coatings, adhesives, and dental materials. [, ]
  • Functional polymer precursor: [, , ] The presence of reactive allyl groups makes poly(this compound) a suitable precursor for further functionalization. [] Researchers have explored its modification through thiol-ene click chemistry to introduce functionalities like l-cysteine for enhanced biocompatibility. []
  • Microgel synthesis: [, , ] The controlled polymerization of this compound in emulsion systems allows for the preparation of microgel-like polymer microspheres. [, ] These microspheres have potential applications in drug delivery, catalysis, and sensors.

ANone: Studies have investigated the potential toxicity of this compound.

  • Skin sensitization: [] A study in guinea pigs concluded that this compound is not likely to be a skin sensitizer. []
  • Subchronic dermal toxicity: [] A study in rabbits indicated that this compound is unlikely to pose a significant health hazard from skin contact under normal industrial handling conditions. []

A: this compound can be polymerized through various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP). [, , , , , , , , , , , , , , , ] Each method offers different levels of control over the polymerization process and the resulting polymer properties.

A: The different reactivities of the methacryloyl and allyl groups in this compound can lead to challenges in controlling the polymerization process. [, , , , ] Achieving high molecular weights and preventing premature crosslinking require careful selection of polymerization conditions and techniques. [, , , , , , , , , , , ]

ANone: this compound copolymers have been explored in various applications, including:

  • Coatings: [, , ] Their ability to crosslink under UV irradiation makes them suitable for coatings with enhanced durability and scratch resistance.
  • Adhesives: [] The reactive allyl groups allow for strong adhesion to various substrates.
  • Dental materials: [] this compound-based resins are used in dental composites for their rapid curing and biocompatibility.
  • Biomedical applications: [] Functionalized this compound polymers show potential for drug delivery, tissue engineering, and biosensing applications.

A: While specific information on the environmental impact of this compound is limited within the provided research, it's essential to consider its potential ecotoxicological effects and explore strategies for responsible waste management and recycling. []

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